molecular formula C12H26Zn B14656959 Zinc, bis(4-methylpentyl)- CAS No. 53307-53-2

Zinc, bis(4-methylpentyl)-

Cat. No.: B14656959
CAS No.: 53307-53-2
M. Wt: 235.7 g/mol
InChI Key: GGLPFGPIOMLKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc, bis(4-methylpentyl)- is an organozinc compound of significant interest in synthetic and materials chemistry research. Its molecular structure, featuring zinc coordinated with two 4-methylpentyl ligands, makes it a valuable precursor and reagent. Potential research applications include its use as a catalyst or initiator in the stereoselective ring-opening polymerization (ROP) and copolymerization (ROCOP) of monomers like lactones and epoxides, contributing to the development of biodegradable aliphatic polyesters and polycarbonates . The versatile coordination chemistry of zinc allows for precise tuning of electronic and steric properties at the active site, which is crucial for controlling polymer microstructure, crystallinity, and degradation rates . Researchers also explore its utility in organic synthesis as a source of nucleophilic alkyl groups or for the preparation of other organometallic complexes. The compound must be handled under inert conditions due to the potential sensitivity of the metal-alkyl bonds to air and moisture. This product is intended for research purposes by qualified laboratory professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

CAS No.

53307-53-2

Molecular Formula

C12H26Zn

Molecular Weight

235.7 g/mol

IUPAC Name

zinc;2-methylpentane

InChI

InChI=1S/2C6H13.Zn/c2*1-4-5-6(2)3;/h2*6H,1,4-5H2,2-3H3;/q2*-1;+2

InChI Key

GGLPFGPIOMLKRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC[CH2-].CC(C)CC[CH2-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, bis(4-methylpentyl)- typically involves the reaction of zinc chloride with 4-methylpentyl magnesium bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

ZnCl2+2C6H13MgBrZn(C6H13)2+2MgBrCl\text{ZnCl}_2 + 2 \text{C}_6\text{H}_{13}\text{MgBr} \rightarrow \text{Zn(C}_6\text{H}_{13})_2 + 2 \text{MgBrCl} ZnCl2​+2C6​H13​MgBr→Zn(C6​H13​)2​+2MgBrCl

Industrial Production Methods

On an industrial scale, the production of Zinc, bis(4-methylpentyl)- can be achieved through a continuous flow process where zinc chloride and 4-methylpentyl magnesium bromide are reacted in a controlled environment. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Thermal Decomposition

Zinc, bis(4-methylpentyl)- undergoes decomposition at elevated temperatures (>200°C), releasing sulfur-containing species such as hydrogen sulfide (H2_2S) and phosphorus sulfides (Px_xSy_y). This process is critical for its role as an anti-wear agent in high-temperature environments, where controlled degradation mitigates oxidative damage in lubricants.

Temperature (°C)Decomposition ProductsConditions
200–250H2_2S, ZnS, P2_2S3_3Inert atmosphere (N2_2)
>300SO2_2, ZnO, polymeric phosphatesOxidative atmosphere (O2_2)

Coordination Chemistry

The compound participates in ligand substitution reactions due to its tetrahedral zinc center. It reacts with nitrogen- and oxygen-donor ligands (e.g., pyridines, carboxylates) to form stable complexes, as observed in analogous Zn(II) systems .

LigandReaction ConditionsProduct
4-MethylpyridineRoom temperature, CH2_2Cl2_2[Zn(4-MePy)2_2(dithiophosphate)]
Selenocyanate (NCSe^-)Methanol, 50°CZn(NCSe)2_2(dithiophosphate)
Acetate (OAc^-)Methanol/water mixtureZn(OAc)2_2(dithiophosphate)

These reactions highlight its adaptability in forming supramolecular structures, often stabilized by hydrogen bonding and lone pair–π interactions .

Reactivity in Lubricant Formulations

In industrial lubricants, zinc, bis(4-methylpentyl)- reacts with metal surfaces to form protective tribofilms (ZnS/FeS layers), reducing wear rates by up to 60% under extreme pressure. It also synergizes with antioxidants like hindered phenols, enhancing oxidative stability via radical scavenging:

ROO+Zn(dithiophosphate)ROOH+ZnS\text{ROO}^\cdot + \text{Zn(dithiophosphate)} \rightarrow \text{ROOH} + \text{ZnS}

Redox Behavior

The compound exhibits redox activity in the presence of peroxides (e.g., TBHP), facilitating C–H functionalization in heterocycles. This mirrors mechanisms observed in zinc sulfinate-mediated reactions, where zinc intermediates act as single-electron transfer agents .

Hydrolytic Stability

Limited data suggest moderate stability in aqueous environments. Prolonged exposure to moisture leads to hydrolysis of the dithiophosphate moiety, releasing 4-methylpentyl thiols and zinc hydroxides:

Zn(dithiophosphate)+H2OZn(OH)2+2HS-C5H11-CH3\text{Zn(dithiophosphate)} + \text{H}_2\text{O} \rightarrow \text{Zn(OH)}_2 + 2\,\text{HS-C}_5\text{H}_{11}\text{-CH}_3

Key Research Findings

  • Anti-Wear Performance : Reduces wear rates by 45–70% in engine tests.

  • Thermal Stability : Decomposition onset at 220°C (TGA data).

  • Ligand Exchange Dynamics : Prefers soft donors (S, Se) over hard donors (O, N) in competitive binding studies .

Scientific Research Applications

Zinc, bis(4-methylpentyl)- has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-zinc bonds.

    Biology: Investigated for its potential role in zinc supplementation and its effects on biological systems.

    Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialized coatings and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism by which Zinc, bis(4-methylpentyl)- exerts its effects involves the coordination of the zinc atom with various substrates. This coordination facilitates the transfer of zinc ions, which can interact with biological molecules or catalyze chemical reactions. The molecular targets include enzymes and proteins that require zinc as a cofactor, and the pathways involved often relate to oxidative stress and immune response modulation.

Comparison with Similar Compounds

Bis(4-methylpentyl) Phthalate (DMPP)

CAS : 146-50-9 | Molecular Formula : C₂₀H₂₈O₄ | Molecular Weight : ~334.44 g/mol (calculated)
DMPP is a phthalate ester used primarily as a plasticizer in polymers. Unlike the zinc complex, DMPP lacks a metal center and instead features two 4-methylpentyl ester groups attached to a phthalic acid backbone. Key differences include:

  • Applications : DMPP is utilized in plastics manufacturing, while the zinc compound targets industrial lubrication.
  • Toxicity : Phthalates like DMPP are associated with endocrine-disrupting effects, whereas the zinc compound’s environmental impact is less documented .
  • Solubility: DMPP’s ester groups confer high lipophilicity, whereas the zinc complex’s sulfur and metal content may enhance compatibility with non-polar matrices .

Sodium O-(4-methylpentyl) Propylphosphonothioate

Molecular Formula: C₉H₂₀NaO₂PS | Classification: Sodium salt of a phosphonothioate ester This sodium salt (from ) shares the 4-methylpentyl substituent but differs in functional groups and counterion:

  • Reactivity : The ionic sodium counterion increases water solubility, contrasting with the zinc complex’s oil solubility.
  • Applications : Likely used as a surfactant or synthesis intermediate, diverging from the zinc compound’s industrial roles .

Bis(1-propylbutyl) Methylphosphonate

Molecular Formula : C₁₅H₃₃O₃P | Classification : Phosphonate ester
This phosphonate ester () lacks sulfur and metal centers, rendering it chemically distinct:

  • Functionality : Phosphonate esters are often solvents or flame retardants, whereas dithiophosphates like the zinc compound prioritize anti-wear properties.
  • Stability : Phosphonates exhibit hydrolytic stability compared to dithiophosphates, which may degrade under acidic conditions .

Research Findings and Critical Analysis

  • Structural Influence on Function : The zinc compound’s dithiophosphate ligands and metal center differentiate it from ester-based analogs like DMPP. Sulfur atoms in the zinc complex may enhance anti-wear properties, while phthalates prioritize polymer flexibility .
  • Environmental and Regulatory Considerations : DMPP faces regulatory scrutiny due to phthalate toxicity concerns, whereas the zinc compound’s industrial niche may limit human exposure .

Notes and Limitations

  • Data Gaps : Experimental data on solubility, thermal stability, and toxicity for the zinc compound are absent in the evidence, necessitating further research.
  • Commercial Availability : DMPP is listed as a commercial standard (e.g., 100 ppm solution) , while the zinc compound’s supplier information remains unspecified .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.